molecular formula C11H15NO B6262642 N-(1-phenylpropan-2-yl)acetamide CAS No. 14383-60-9

N-(1-phenylpropan-2-yl)acetamide

Cat. No. B6262642
CAS RN: 14383-60-9
M. Wt: 177.24 g/mol
InChI Key: YPKBVWZHVTZSPU-UHFFFAOYSA-N
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Description

N-(1-Phenylpropan-2-yl)acetamide, also known as NPP, is an organic compound with a broad range of applications in the fields of medicine, chemistry, and pharmacology. NPP is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Additionally, NPP has been used in the development of various laboratory experiments and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

N-(1-phenylpropan-2-yl)acetamide has a wide range of scientific research applications. It has been used as a substrate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Additionally, this compound has been used in the development of various laboratory experiments, such as enzyme kinetics, enzyme inhibition, and drug metabolism studies. It has also been used in the study of the pharmacology of various drugs and in the development of new drugs.

Mechanism of Action

Mode of Action

, are known to inhibit monoamine oxidase (MAO), specifically the MAO-B isoform . This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, potentially providing therapeutic benefits in conditions like Parkinson’s disease .

Biochemical Pathways

Inhibition of this pathway can lead to increased levels of monoamine neurotransmitters in the brain, which may have neuroprotective effects .

Pharmacokinetics

24300 and boiling point of 3496ºC at 760mmHg , may influence its pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

N-(1-phenylpropan-2-yl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is a versatile compound that can be used in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound, and it can degrade over time when exposed to light or heat. Additionally, the mechanism of action of this compound is not fully understood, so it is difficult to predict the effects of this compound on experiments.

Future Directions

There are a variety of potential future directions for the use of N-(1-phenylpropan-2-yl)acetamide in scientific research. For example, more research could be done to further understand the mechanism of action of this compound and its effects on the cardiovascular system. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of various diseases. Finally, more research could be done to explore the potential of this compound as a substrate in the synthesis of various compounds, such as pharmaceuticals and other biologically active molecules.

Synthesis Methods

N-(1-phenylpropan-2-yl)acetamide can be synthesized through a variety of methods, including the acetylation of 1-phenylpropan-2-ol. This method involves the reaction of 1-phenylpropan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction produces a mixture of this compound and acetic acid as the main products. The mixture can then be separated by distillation to obtain pure this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-phenylpropan-2-yl)acetamide involves the reaction of 1-phenylpropan-2-amine with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "1-phenylpropan-2-amine", "acetic anhydride", "catalyst" ], "Reaction": [ "Add 1-phenylpropan-2-amine to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze any remaining acetic anhydride", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove any remaining solids", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

14383-60-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H15NO/c1-9(12-10(2)13)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

YPKBVWZHVTZSPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C

Purity

95

Origin of Product

United States

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